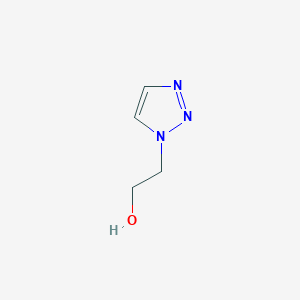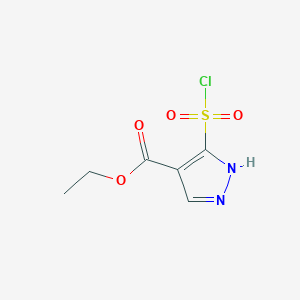
2-(2,3-二甲基苯基)乙腈
货号 B1354016
CAS 编号:
76574-43-1
分子量: 145.2 g/mol
InChI 键: UMBJWBJQJMILOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2,3-Dimethylphenyl)acetonitrile” is an organic compound with the chemical formula C10H11N . It is also known as 2,3-dimethylphenylacetonitrile .
Synthesis Analysis
The synthesis of 2-(2,3-Dimethylphenyl)acetonitrile involves several steps. One method involves the refluxing reaction of 2-[(2,3-dimethylphenyl)amino]benzoic acid (ligand) with triphenyl tin chloride and dimethyl tin dichloride salts to give the corresponding substituted tin complexes . Another method involves the use of acetonitrile as a building block in the conversion reactions .Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethylphenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,3-dimethylphenyl group . The molecular weight of the compound is 145.2 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Dimethylphenyl)acetonitrile include a density of 0.98g/cm3, a boiling point of 263.334ºC at 760 mmHg, and a melting point of 51-53ºC . The compound also has a flash point of 124.603ºC .科学研究应用
-
Organic Synthesis
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
-
Separation of Chemical Components from Essential Oils
- Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
- High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .
- This technique has been widely employed in the isolation and refinement of natural products .
-
Electrochemical Conversions
- Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . It has good conductivity and environmentally friendly features, making it a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, cascade radical cyclization of alkenes, etc .
-
Gas Phase Behavior and Nanodroplets
- Acetonitrile in the gas phase is getting relevance as a model organic species for the photocatalytic oxidation processes due to both its molecular simplicity and its appearance in several civil and industrial wastes .
- A recently developed general purpose acetonitrile force field based on first-principles calculations has been applied to simulate acetonitrile in the gas phase at different temperatures and densities . These conditions range from nearly ideal to real gas phase behavior and condensation .
- The sample with the highest density (∼1.4 × 10 3 mol m −3) at the lowest temperature exhibits a massive aggregation where most of the acetonitrile (ACN) molecules in the simulation box form a big cluster . This strongly inhomogeneous distribution in the box can be considered a condensation in the gas phase under specific density- T conditions .
-
Hydrogen-Bonding Mediated Organocatalysis
- In this study, various reactions were conducted using green solvents or under solvent-free conditions, employing hydrogen bonding organocatalysis to advance more sustainable practices in chemical synthesis .
- The outcomes suggest that cyclopentyl methyl ether could potentially replace non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields .
- Furthermore, pursuing solvent-free conditions, even without liquid substrates, might result in similar conversion rates with reduced catalyst loading . These findings highlight the potential of exploring solvent-free conditions when enantioselectivity is not of concern .
-
Photocatalytic Oxidation Processes
- Acetonitrile in the gas phase is getting relevance as a model organic species for the photocatalytic oxidation processes due to both its molecular simplicity and its appearance in several civil and industrial wastes .
- This implies the appearance of acetonitrile as an in-door air pollutant, which is sent out by polymeric materials, resins, and smoking tobacco .
- There is a raising interest in the gas phase chemistry involving microdroplets from both experimental and theoretical views, mainly centered in water, dealing with different reactivity and properties on water and in water .
安全和危害
属性
IUPAC Name |
2-(2,3-dimethylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJWBJQJMILOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435939 |
Source


|
| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)acetonitrile | |
CAS RN |
76574-43-1 |
Source


|
| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 3-mercaptobutanoate
54051-19-3
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8
(1S,2R)-2-Phenylcyclohexanol
34281-92-0

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)





![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)


